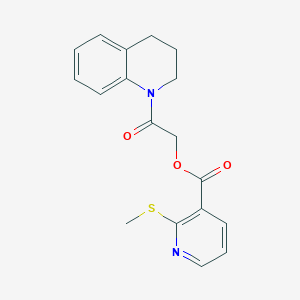
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both phosphonic acid and amine functional groups, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride typically involves the reaction of 3-(N-methylpentylamino)propionic acid hydrochloride with phosphorus trichloride. The reaction is carried out in water at a controlled pH of 4.4 to 4.5. The mixture is cooled to 0-5°C during the addition of phosphorus trichloride to prevent excessive heat generation. After the addition, the reaction mixture is gradually heated to 73-75°C until it thickens, followed by the removal of excess phosphorus trichloride under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated systems for addition and mixing can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride is used as a reagent for synthesizing other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and development in organic synthesis.
Biology
In biological research, this compound is used to study the interactions between phosphonic acids and biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphonic acid groups can interact with metal ions, while the amine group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Bromine compounds: Compounds like hydrogen bromide, used in various chemical reactions.
Uniqueness
What sets (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride apart from similar compounds is its unique combination of phosphonic acid and amine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological molecules, enhancing its versatility and applicability in various fields.
Propiedades
Fórmula molecular |
C9H24ClNO7P2 |
|---|---|
Peso molecular |
355.69 g/mol |
Nombre IUPAC |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO7P2.ClH/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);1H |
Clave InChI |
GQLYNPWQUVCODN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)


![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)






![3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357496.png)

![Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13357500.png)
